molecular formula C13H13NO2 B8777288 3-(2-methoxyphenoxy)aniline CAS No. 116289-62-4

3-(2-methoxyphenoxy)aniline

Cat. No.: B8777288
CAS No.: 116289-62-4
M. Wt: 215.25 g/mol
InChI Key: WIWJQECJEQEZSU-UHFFFAOYSA-N
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Description

General Context of Aniline (B41778) and Ether Linkage Chemistry

Aniline is the simplest aromatic amine, consisting of a phenyl group attached to an amino group. cuny.edu It serves as a foundational building block in the synthesis of a vast array of organic compounds. cuny.edu The amino group on the aniline ring is a key functional group that can undergo various chemical transformations, including alkylation, acylation, and diazotization. ncert.nic.in Aniline and its derivatives are fundamental in the production of dyes, polymers, and pharmaceuticals.

Structural Features and Isomeric Considerations Relevant to 3-(2-methoxyphenoxy)aniline

The structure of this compound is defined by specific substituent positions on its two aromatic rings. The aniline ring has the phenoxy group at the 3-position (meta) relative to the amino group. The phenoxy ring, in turn, is substituted with a methoxy (B1213986) group at the 2-position (ortho). This precise arrangement of functional groups dictates the molecule's chemical and physical properties.

Isomerism is a key consideration for phenoxyanilines. Structural isomers are molecules that share the same molecular formula but have different arrangements of atoms. libretexts.org In the case of methoxyphenoxyaniline, numerous isomers are possible by varying the attachment points of the phenoxy group on the aniline ring and the methoxy group on the phenoxy ring. For instance, moving the phenoxy group to the 2-position (ortho) or 4-position (para) on the aniline ring would result in 2-(2-methoxyphenoxy)aniline (B1595448) or 4-(2-methoxyphenoxy)aniline, respectively. sigmaaldrich.com Similarly, the methoxy group could be positioned at the 3- (meta) or 4- (para) position on the phenoxy ring, leading to a wide array of structural possibilities. evitachem.comcu.edu.egvulcanchem.com Each of these isomers will exhibit unique properties and potential applications.

Table 1: Properties of this compound Isomers This table is for illustrative purposes and may not be exhaustive.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-(3-Methoxyphenoxy)aniline (B1640993)54584-59-7C13H13NO2215.25
4-(2-Methoxyphenoxy)aniline13066-01-8C13H13NO2215.25
4-Phenoxyaniline139-59-3C12H11NO181.22

Data sourced from commercial supplier information. sigmaaldrich.comsigmaaldrich.com

Research Significance and Theoretical Frameworks for Substituted Phenoxyanilines

Substituted phenoxyanilines are of significant interest to the scientific community due to their potential applications in medicinal chemistry and materials science. tandfonline.comnih.gov The core structure serves as a versatile scaffold that can be modified to interact with various biological targets. For example, derivatives of phenoxyaniline (B8288346) have been investigated for their potential as antimicrobial and anticancer agents. Research has shown that some phenoxyaniline derivatives can act as enzyme inhibitors, which is a key mechanism for many therapeutic drugs.

Theoretical frameworks, such as Density Functional Theory (DFT), are employed to study the electronic structure and properties of these molecules. mjcce.org.mkasianpubs.org These computational methods allow researchers to predict molecular geometries, electronic properties, and reactivity, which can guide the synthesis of new compounds with desired characteristics. mjcce.org.mk Such studies are crucial for understanding the structure-activity relationships of substituted phenoxyanilines and for designing novel molecules with specific functions. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116289-62-4

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

3-(2-methoxyphenoxy)aniline

InChI

InChI=1S/C13H13NO2/c1-15-12-7-2-3-8-13(12)16-11-6-4-5-10(14)9-11/h2-9H,14H2,1H3

InChI Key

WIWJQECJEQEZSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC(=C2)N

Origin of Product

United States

Synthetic Methodologies for 3 2 Methoxyphenoxy Aniline and Analogues

Strategic Approaches to C-O and C-N Bond Formation

The creation of the diaryl ether linkage and the aniline (B41778) moiety in 3-(2-methoxyphenoxy)aniline and its derivatives relies on well-established and versatile chemical reactions. These methods offer different levels of efficiency, substrate scope, and functional group tolerance, allowing for the synthesis of a diverse range of analogues.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed strategy for the formation of the C-O bond in diaryl ethers. This pathway typically involves the reaction of a phenoxide with an activated aryl halide or a related derivative.

Formation of Nitro-Phenoxy Intermediates

A common approach to synthesizing analogues of this compound involves the initial formation of a nitro-phenoxy intermediate. evitachem.com This is typically achieved through an SNAr reaction where a phenoxide displaces a leaving group, often a halide, from a nitro-activated aromatic ring. For instance, the reaction of 3-methoxyphenol (B1666288) with a halogenated nitrobenzene (B124822) derivative in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can yield the corresponding nitro-diaryl ether. Temperature control is crucial to prevent side reactions.

An example is the synthesis of 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene, which is formed by reacting 3-methoxyphenol with 3-bromo-5-fluoro-2-nitropyridine (B596307) in acetonitrile (B52724) with Cs₂CO₃ at 60 °C, resulting in a 99% yield. Similarly, 4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenol was synthesized from 1-chloro-2-nitro-4-(trifluoromethyl)benzene and hydroquinone (B1673460) using K₂CO₃ and a copper(I) oxide (CuO) catalyst in pyridine, yielding 67% of the product. nih.gov

Starting Material 1Starting Material 2BaseCatalystSolventTemperature (°C)ProductYield (%)Reference
3-Methoxyphenol3-Bromo-5-fluoro-2-nitropyridineCs₂CO₃-Acetonitrile602-Bromo-4-(3-methoxyphenoxy)-1-nitrobenzene99
Hydroquinone1-Chloro-2-nitro-4-(trifluoromethyl)benzeneK₂CO₃CuOPyridine-4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenol67 nih.gov
Catalytic Reduction of Nitro Groups to Amino Functionality

Once the nitro-phenoxy intermediate is formed, the subsequent step is the reduction of the nitro group to an amine, yielding the desired aniline derivative. evitachem.com This transformation is a critical step in the synthesis of this compound and its analogues. A variety of reducing agents and catalytic systems can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. researchgate.netnih.govacs.org

A widely used method is the Béchamp reduction, which utilizes activated iron in the presence of an acid, such as hydrochloric acid (HCl). researchgate.net For example, the reduction of 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene can be achieved using iron powder and ammonium (B1175870) chloride in a solvent mixture of tetrahydrofuran (B95107) (THF), methanol, and water at 70 °C for 3 hours, affording the corresponding aniline in approximately 90% yield.

Catalytic hydrogenation is another highly effective method. researchgate.netnih.gov This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. chemicalbook.com For instance, a general procedure for the synthesis of 2-aminodiphenyl ethers involves dissolving the corresponding 2-nitrodiphenyl ether in ethyl acetate (B1210297), adding 10% Pd/C, and hydrogenating the mixture at 30 psi for 1-5 hours at room temperature, often resulting in high yields (up to 98%). chemicalbook.com

Other reducing systems, such as tin(II) chloride (SnCl₂) in ethyl acetate, have also been successfully used. The reduction of 1,3-dichloro-2-(3-(4-fluorobenzyl)-4-methoxyphenoxy)-5-nitrobenzene with SnCl₂ in refluxing ethyl acetate for 3 hours yielded the corresponding aniline in 81% yield. google.com

Nitro-Phenoxy IntermediateReducing Agent/CatalystSolventConditionsProductYield (%)Reference
2-Bromo-4-(3-methoxyphenoxy)-1-nitrobenzeneFe powder, NH₄ClTHF/MeOH/H₂O70 °C, 3 h2-Bromo-4-(3-methoxyphenoxy)aniline~90
2-Nitrodiphenyl ether derivatives10% Pd/C, H₂Ethyl AcetateRT, 30 psi, 1-5 h2-Aminodiphenyl ether derivativesup to 98 chemicalbook.com
1,3-Dichloro-2-(3-(4-fluorobenzyl)-4-methoxyphenoxy)-5-nitrobenzeneSnCl₂Ethyl AcetateReflux, 3 h3,5-Dichloro-4-(3-(4-fluorobenzyl)-4-methoxyphenoxy)aniline81 google.com

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of both C-O and C-N bonds, offering alternative synthetic routes to this compound and its analogues. researchgate.netsioc-journal.cneie.gr These reactions often proceed under milder conditions and with greater functional group tolerance compared to traditional methods.

Copper-Mediated Etherification

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming diaryl ether linkages. mdpi.comorganic-chemistry.org While early versions of this reaction required harsh conditions, significant advancements have led to the development of milder and more efficient protocols. Modern copper-catalyzed etherification reactions can be performed at lower temperatures and often utilize ligands to enhance the reactivity of the copper catalyst. mdpi.com These reactions typically involve the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base. nih.gov

For example, the synthesis of various substituted biaryl ethers can be achieved by reacting substituted phenols and aryl halides in the presence of copper oxide nanoparticles (CuO-NPs) as a catalyst and a base like potassium hydroxide (B78521) (KOH) or cesium carbonate (Cs₂CO₃) in DMSO at around 100 °C. mdpi.com Research has shown that phenols with electron-donating groups tend to give better yields than those with electron-withdrawing groups in these reactions. mdpi.com

Aryl HalidePhenolCatalystBaseSolventTemperature (°C)ProductReference
Substituted Aryl HalidesSubstituted PhenolsCuO-NPsKOH or Cs₂CO₃DMSO~100Substituted Biaryl Ethers mdpi.com
Methyl 2-bromobenzoateHydroquinoneCuOK₂CO₃Pyridine110Methyl 2-(4-hydroxyphenoxy)benzoate nih.gov
Palladium-Catalyzed Amination Approaches

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, has revolutionized the synthesis of anilines and their derivatives. researchgate.netnih.govmit.edu This reaction allows for the formation of a C-N bond by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. The use of specialized phosphine (B1218219) ligands is often crucial for achieving high yields and broad substrate scope. mit.edu

While direct palladium-catalyzed amination to form this compound from a corresponding halogenated diaryl ether and an ammonia (B1221849) equivalent is a plausible route, the literature more commonly describes the use of this methodology for the synthesis of more complex aniline derivatives. For instance, palladium-catalyzed amination can be used in a sequential manner to construct complex triarylamines from an aniline and two different aryl halides in a one-pot synthesis. mit.edu A combination of a palladium catalyst and a suitable ligand enables the amination of aryl sulfides with anilines to produce a variety of diarylamines. nih.gov

Aryl Halide/SulfideAmineCatalyst SystemBaseApplicationReference
Aryl HalidesPrimary or Secondary AminesPd catalyst, phosphine ligandVariousSynthesis of Aryl Amines google.com
Aryl SulfidesAnilinesPalladium-NHC catalystKHMDSSynthesis of Diaryl Amines nih.gov
Aryl HalidesAnilinesPd₂(dba)₃/P(t-Bu)₂-o-biphenyl-One-pot Synthesis of Triarylamines mit.edu

Optimization of Synthetic Reaction Conditions

The synthesis of this compound, a diaryl ether aniline, typically involves the coupling of an aminophenol derivative with a haloanisole derivative, or vice versa. The efficiency of these coupling reactions is highly dependent on the careful optimization of various parameters, including temperature, solvent, catalysts, and reagents.

Influence of Temperature and Solvent Systems

Temperature and the choice of solvent are critical factors that can significantly impact the reaction rate, yield, and purity of the desired product in the synthesis of diaryl ethers like this compound. High temperatures are often necessary to overcome the activation energy for the carbon-oxygen (C-O) or carbon-nitrogen (C-N) bond formation.

The reaction temperature in these systems is typically maintained between 100 °C and 200 °C. The optimal temperature is a trade-off between achieving a reasonable reaction rate and minimizing side reactions or decomposition of the starting materials and product.

The following table summarizes the effect of solvent and temperature on a model Ullmann condensation reaction for the synthesis of a diaryl ether.

SolventTemperature (°C)Reaction Time (h)Yield (%)
DMF1502465
DMSO1502472
NMP1501885
Diglyme1602460

This table is a representative example based on general findings for diaryl ether synthesis and is intended for illustrative purposes.

Role of Catalysts and Reagents

The choice of catalyst and reagents is arguably the most crucial aspect of modern cross-coupling strategies for synthesizing molecules like this compound. Both copper- and palladium-based catalytic systems have been extensively developed for C-O and C-N bond formation.

In traditional Ullmann condensations, a stoichiometric amount of copper powder or a copper salt (e.g., CuI, CuBr, CuO) is used as a promoter or catalyst. The presence of a base is also essential to deprotonate the phenol, making it a more effective nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The combination of a copper catalyst and a suitable base is critical for achieving high yields.

More recently, palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds. These reactions typically employ a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP, Xantphos). The ligand plays a vital role in stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the final product. The choice of ligand can significantly influence the scope and efficiency of the reaction.

The table below illustrates the impact of different catalysts and bases on the yield of a model diaryl ether synthesis.

CatalystLigandBaseYield (%)
CuINoneK₂CO₃78
CuONoneCs₂CO₃85
Pd(OAc)₂BINAPNaOtBu92
Pd₂(dba)₃XantphosK₃PO₄95

This table is a representative example based on general findings for cross-coupling reactions and is intended for illustrative purposes.

Regioselectivity and Yield Enhancement Strategies

Achieving high regioselectivity is a significant challenge when the starting materials have multiple reactive sites. For the synthesis of this compound, which could be formed from 3-aminophenol (B1664112) and 1-halo-2-methoxybenzene, or from 3-haloaniline and 2-methoxyphenol, the regiochemical outcome is generally well-defined by the starting materials. However, if starting materials with multiple halogen or hydroxyl groups are used, regioselectivity becomes a critical issue.

Strategies to enhance yield and regioselectivity often involve the use of protecting groups to block unwanted reactive sites. For example, the amino group of an aminophenol could be protected as an amide before performing the etherification reaction. The protecting group is then removed in a subsequent step to yield the desired aniline derivative.

Exploration of Alternative Synthetic Routes for Related Aniline Derivatives

Hydrolysis of Intermediate Diazonium Salts

The synthesis of substituted anilines can be achieved through the manipulation of diazonium salts, which are typically prepared from the corresponding aniline via diazotization with nitrous acid. While diazonium salts are most famously used in Sandmeyer reactions to introduce a variety of functional groups, their hydrolysis to phenols represents a potential, albeit less direct, route to aniline derivatives.

For instance, a bromo-nitro-phenoxy intermediate could be synthesized first. The nitro group can then be reduced to an amine, and the bromo group can be converted to a diazonium salt. Subsequent hydrolysis of the diazonium salt would yield a hydroxyl group. This multi-step process allows for the strategic introduction of functional groups and can be a valuable tool in a synthetic chemist's arsenal. The conditions for the hydrolysis of diazonium salts must be carefully controlled, as the reaction can be prone to side reactions. Typically, the diazonium salt solution is heated in the presence of a strong acid to facilitate the substitution of the diazonium group with a hydroxyl group.

Radical-Based Functionalization of Anilines

Recent advances in organic synthesis have seen the emergence of radical-based functionalization as a powerful method for modifying complex molecules. These methods offer novel and often complementary approaches to traditional ionic reactions for C-H functionalization, allowing for the direct introduction of functional groups onto the aniline core.

For example, radical-based methods can be employed for the C-H arylation of anilines. In such a reaction, a radical initiator would be used to generate an aryl radical, which could then add to the aniline ring. The regioselectivity of such reactions can be influenced by the electronic properties of the aniline derivative and the specific reaction conditions employed. While not a direct synthesis of the phenoxy ether linkage, this approach could be used to construct a complex aniline core which is then further elaborated to the final target molecule. The development of photoredox catalysis has significantly expanded the scope and utility of radical-based functionalization of anilines, providing mild and efficient conditions for a variety of transformations.

Considerations for Scalable and Sustainable Synthesis

The industrial production of this compound, a key intermediate for various applications, necessitates synthetic routes that are not only high-yielding but also scalable, cost-effective, and environmentally sustainable. The transition from laboratory-scale synthesis to large-scale manufacturing introduces significant challenges related to reaction conditions, reagent selection, waste management, and process safety. Green chemistry principles are increasingly pivotal in addressing these challenges, aiming to minimize the environmental footprint of chemical production. matanginicollege.ac.insnu.ac.krresearchgate.net

Key strategies for the scalable and sustainable synthesis of this compound and its analogues focus on several core areas: optimizing reaction pathways, selecting greener reagents and catalysts, reducing energy consumption, and minimizing waste generation. matanginicollege.ac.inmdpi.com

Reaction Pathway Selection: The formation of the diaryl ether bond is the crucial step in synthesizing the core structure of this compound. The two most prominent methods for this transformation are the traditional Ullmann condensation and the more modern Buchwald-Hartwig amination or etherification.

Ullmann Condensation: This classical method involves the copper-catalyzed reaction of a phenol (like 3-aminophenol or a protected version) with an aryl halide (such as 1-bromo-2-methoxybenzene). nih.govorganic-chemistry.org While the copper catalyst is relatively inexpensive, traditional Ullmann reactions are often limited by harsh conditions, such as high temperatures (150-220 °C) and the use of high-boiling polar aprotic solvents like DMF or NMP. nih.govorganic-chemistry.org These conditions increase energy costs and pose safety and environmental risks. Furthermore, the reaction can require stoichiometric amounts of copper, leading to significant metallic waste streams that require remediation. nih.gov

Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction represents a more modern alternative, allowing for the C-O bond formation under milder conditions (typically 80-120 °C). researchgate.netgoogle.com It generally requires much lower catalyst loadings (e.g., 0.1-2 mol%) and demonstrates broad functional group tolerance. researchgate.net However, the high cost and potential toxicity of palladium and the specialized phosphine ligands required are significant drawbacks for large-scale production. researchgate.netgoogle.com Efficient removal of palladium residues from the final product is also a critical and often costly purification challenge.

Catalyst and Reagent Innovation: A major focus of sustainable synthesis is the development of more efficient and environmentally benign catalysts and reagents.

Advanced Catalysis: For Ullmann-type reactions, research has focused on developing highly active copper nanoparticle catalysts (e.g., nano-CuO) or heterogeneous catalysts supported on materials like silica (B1680970) or silicon carbide. nih.gov These catalysts can improve reaction rates, lower required temperatures, and, importantly, can be more easily separated from the reaction mixture and recycled, reducing waste and cost. nih.gov For palladium-catalyzed processes, the development of more robust and active ligands allows for lower catalyst loadings, and research into recyclable, heterogeneous palladium catalysts is ongoing. nih.gov

Transition-Metal-Free Approaches: Emerging research explores transition-metal-free methods to circumvent the cost and toxicity issues of copper and palladium. labmanager.comritsumei.ac.jp One such strategy involves the use of hypervalent iodine reagents, like trimethoxyphenyl (TMP)-iodonium(III) acetate, which can facilitate O-arylation with high efficiency. labmanager.comritsumei.ac.jp These methods can be more robust, tolerant of various functional groups, and may operate in greener solvents, including water. ritsumei.ac.jp Furthermore, electrochemical methods that use electricity to drive the reaction are being investigated as a sustainable alternative that avoids stoichiometric chemical oxidants or reductants. kuleuven.be

Solvent Choice and Process Optimization: The choice of solvent is a critical factor in the sustainability of a chemical process.

Green Solvents: Efforts are made to replace hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives. matanginicollege.ac.in Solvents such as polyethylene (B3416737) glycol (PEG), which is biodegradable and recyclable, or even water, are being explored for diaryl ether synthesis. matanginicollege.ac.inritsumei.ac.jp Solvent-free reaction conditions, where feasible, represent an ideal scenario for minimizing waste. mdpi.com

Process Intensification: Optimizing the reaction sequence is crucial. For instance, a common route to this compound involves the coupling of 2-methoxyphenol with 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene, followed by the reduction of the nitro group. evitachem.comchemicalbook.com Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a clean and efficient method for the nitro reduction step, producing water as the only byproduct. chemicalbook.com This is preferable to using stoichiometric metal reductants (like iron or tin), which generate large amounts of sludge.

The following table provides a comparative overview of key considerations for different synthetic strategies.

FeatureClassical Ullmann CondensationBuchwald-Hartwig CouplingModern Sustainable Approaches
Catalyst SystemCopper (CuI, CuO)Palladium (e.g., Pd₂(dba)₃) + Ligand (e.g., phosphines)Nano-Cu/heterogeneous Cu, recyclable Pd catalysts, or transition-metal-free (e.g., hypervalent iodine)
Catalyst LoadingHigh (often >10 mol% to stoichiometric)Low (typically 0.1-2 mol%)Low, with potential for recycling
Reaction TemperatureHigh (150-220 °C)Moderate (80-120 °C)Mild to moderate (can be near room temperature)
Typical SolventsHigh-boiling polar aprotic (e.g., DMF, NMP)Aprotic (e.g., Toluene, Dioxane)Green solvents (e.g., PEG, water), or solvent-free
Key Sustainability ChallengeHigh energy use, metallic waste, harsh solventsCost and toxicity of Pd/ligands, metal residue removalReagent cost, catalyst stability and recyclability, process maturity

Chemical Reactivity and Derivatization Strategies for 3 2 Methoxyphenoxy Aniline

Reactions Involving the Amino Group

The amino (-NH₂) group is a potent nucleophile and a site of significant chemical reactivity, enabling a wide array of molecular modifications.

Electrophilic Reactivity of the Amino Moiety

The nitrogen atom of the primary amino group in 3-(2-methoxyphenoxy)aniline possesses a lone pair of electrons, rendering it nucleophilic and basic. This electronic characteristic allows it to readily react with a variety of electrophiles. As a Lewis base, it can react with Lewis acids, a property that can complicate certain reactions like Friedel-Crafts alkylation or acylation, where the catalyst (e.g., AlCl₃) can form an inactive complex with the amino group. allen.inchemistrysteps.com This basicity also means that in strongly acidic media, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which alters its electronic influence on the aromatic ring from strongly activating to strongly deactivating. chemistrysteps.comdoubtnut.com

Formation of Imine and Amide Derivatives

The nucleophilic amino group serves as a key handle for constructing imine and amide derivatives, significantly expanding the molecular diversity accessible from the this compound core.

Imines , or Schiff bases, are typically synthesized through the condensation reaction of the primary amine with an aldehyde or a ketone. beilstein-journals.orgredalyc.org This reaction is often catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. Organocatalysts, such as aniline (B41778) itself, have also been shown to accelerate imine formation in aqueous media. researchgate.net

Amides are among the most common derivatives of anilines due to the stability of the amide bond. They are generally formed by the reaction of the aniline with a carboxylic acid or its more reactive derivatives, such as acid chlorides, anhydrides, or activated esters. sphinxsai.comnih.gov Direct condensation with a carboxylic acid often requires high temperatures or the use of coupling agents to facilitate the dehydration process. nih.govacs.org A variety of modern catalytic methods, including those using visible light, have been developed to form amide bonds under milder conditions. nih.gov Oxidative amidation, which couples aldehydes directly with amines in the presence of an oxidant, provides another efficient route. organic-chemistry.org

The following table illustrates potential imine and amide formation reactions starting from this compound.

Derivative TypeReactantCatalyst/ReagentProduct Structure
ImineBenzaldehydeAcid Catalyst (e.g., H⁺)
AmideAcetyl ChlorideBase (e.g., Pyridine)
AmideAcetic AcidCoupling Agent (e.g., DCC)

This table presents generalized reaction schemes. DCC: Dicyclohexylcarbodiimide.

Oxidative Transformations Leading to Quinone-like Structures

Anilines are susceptible to oxidation, which can lead to a variety of complex products, including azoxybenzenes, nitro compounds, and polymeric materials. acs.orgrsc.org Under specific conditions, oxidation can lead to the formation of quinone-like structures. The oxidation of anilines can proceed through a one-electron transfer to form a radical cation, which is a key intermediate in these transformations. umn.edu

The oxidation of substituted anilines can yield benzoquinones or, more specifically, benzoquinone imines. organicreactions.orgrsc.org For instance, the oxidation of p-aminophenols or p-phenylenediamines readily produces p-benzoquinones. organicreactions.org While the oxidation of anilines with only a single amino group is more complex, it can be directed to form quinone structures. The formation of (chloro)benzoquinone imines has been identified as an intermediate step during the chlorination of anilines. nih.gov These highly reactive species can subsequently undergo further reactions, including ring cleavage. nih.gov The specific products obtained from the oxidation of this compound would depend critically on the oxidant used and the reaction conditions employed.

Reactions of the Aromatic Rings

The two aromatic rings in this compound are activated towards electrophilic aromatic substitution, though to different extents. The aniline ring is particularly electron-rich and is the primary site for such reactions.

Electrophilic Aromatic Substitution Patterns

The regiochemical outcome of electrophilic aromatic substitution (EAS) is governed by the directing effects of the substituents on the rings. wikipedia.org

Aniline Ring: This ring is substituted with a powerful activating amino group (-NH₂) and a less activating phenoxy group (-OAr). Both are ortho, para-directors. chemistrysteps.comlibretexts.org

The amino group at C1 is a strongly activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the ring via resonance. chemistrysteps.comminia.edu.eg It directs incoming electrophiles to positions 2, 4, and 6.

The phenoxy group at C3 is also an ortho, para-director, activating the ring through resonance donation from the ether oxygen, although it has an electron-withdrawing inductive effect. libretexts.orglibretexts.org It directs incoming electrophiles to positions 2, 4, and 6 relative to its own position.

The combined effect of these two groups results in strong activation and a high propensity for substitution at the positions ortho and para to the amino group (C2, C4, and C6), which are also ortho or para to the phenoxy group. The amino group's activating effect is significantly stronger than that of the phenoxy group, making it the dominant directing influence. minia.edu.egmasterorganicchemistry.com

Methoxyphenol Ring: This ring is substituted with a methoxy (B1213986) group (-OCH₃) and the aryloxy linkage. The methoxy group is a strong activating, ortho, para-director. However, the aniline ring is substantially more activated due to the powerful -NH₂ group, making it the preferred site for electrophilic attack.

Due to the high reactivity conferred by the amino group, reactions can sometimes be difficult to control, leading to multiple substitutions or side reactions. libretexts.org To achieve monosubstitution and control reactivity, the amino group is often temporarily protected, for example, by converting it to an acetanilide. allen.inlibretexts.org This attenuates the activating effect while still maintaining the ortho, para-directing influence. libretexts.org

Halogenation

Halogenation is a classic example of electrophilic aromatic substitution. The high reactivity of the aniline ring in this compound makes it susceptible to rapid halogenation. Direct treatment of anilines with reagents like bromine water often leads to polysubstituted products. youtube.com

To achieve controlled and regioselective halogenation, milder conditions and specific reagents are employed. acs.orgorganic-chemistry.org N-halosuccinimides (NCS for chlorination, NBS for bromination) are common reagents for this purpose, often used in conjunction with a catalyst or a specific solvent system to control the outcome. acs.orgresearchgate.netacs.org For highly electron-rich systems like anilines, new methods have been developed for regioselective halogenation, for instance, by temporarily oxidizing the aniline to an N-oxide, which can then be treated with thionyl halides to achieve selective ortho-chlorination or para-bromination. nih.gov

Given the directing effects discussed previously, the expected major products of monohalogenation of this compound would result from substitution at the positions ortho and para to the amino group. The para position (C4) is often favored due to reduced steric hindrance compared to the ortho positions (C2, C6).

The table below summarizes the predicted outcomes for the monohalogenation of this compound.

Halogenating AgentPredicted Major Product(s)
Br₂ / H₂O2,4,6-tribromo-3-(2-methoxyphenoxy)aniline
NBS / HFIP4-bromo-3-(2-methoxyphenoxy)aniline
NCS / HFIP4-chloro-3-(2-methoxyphenoxy)aniline

This table provides predicted products based on general reactivity patterns. NBS: N-Bromosuccinimide; NCS: N-Chlorosuccinimide; HFIP: Hexafluoroisopropanol. acs.org

Nucleophilic Reactivity on the Phenoxy Ring

The phenoxy ring of this compound is generally considered to be deactivated towards nucleophilic aromatic substitution. This is due to the presence of electron-donating groups (the methoxy and ether functionalities) and the absence of strong electron-withdrawing groups that are typically required to facilitate such reactions. Consequently, direct displacement of substituents on the phenoxy ring by nucleophiles is challenging under standard conditions.

Design and Synthesis of Functionalized Derivatives for Specific Research Objectives

The structural features of this compound make it a valuable scaffold for the synthesis of a wide range of functionalized derivatives with potential applications in medicinal chemistry, materials science, and coordination chemistry.

Incorporation into Heterocyclic Systems

The amino group of this compound serves as a key functional handle for the construction of various heterocyclic systems. Its nucleophilic character allows it to participate in condensation and cyclization reactions with a variety of electrophilic partners. For instance, it can be used as a building block in the synthesis of quinolines, benzodiazepines, and other fused heterocyclic structures. These heterocyclic derivatives are of significant interest due to their diverse biological activities. The specific reaction conditions and synthetic strategies employed can be tailored to achieve the desired heterocyclic core and substitution pattern.

Formation of Metal Complexes and Coordination Compounds

The nitrogen atom of the amino group and the oxygen atoms of the ether and methoxy groups in this compound can act as donor sites for coordination with metal ions. This allows for the formation of a variety of metal complexes and coordination compounds. The resulting complexes can exhibit interesting structural, electronic, and catalytic properties. The choice of the metal ion and the reaction conditions can influence the stoichiometry, geometry, and stability of the final coordination compound. These metal complexes have potential applications in areas such as catalysis, materials science, and bioinorganic chemistry.

Preparation of Polymeric Structures

The bifunctional nature of this compound, possessing a reactive amino group and two aromatic rings, makes it a suitable monomer for the synthesis of polymeric materials. It can be incorporated into polymer backbones through reactions such as polycondensation, leading to the formation of polyamides, polyimides, or other high-performance polymers. The properties of the resulting polymers, such as thermal stability, mechanical strength, and solubility, can be tuned by the choice of the co-monomer and the polymerization conditions. These polymers may find applications in various advanced technologies.

Advanced Spectroscopic Analysis of this compound Unattainable Due to Lack of Available Data

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the specific chemical compound this compound (CAS No. 17989-98-5) is not publicly available. As a result, the creation of an in-depth article focusing on its advanced spectroscopic characterization and structural elucidation, as per the requested outline, cannot be fulfilled at this time.

The inquiry specified a detailed analysis covering Nuclear Magnetic Resonance (NMR) spectroscopy—including ¹H NMR, ¹³C NMR, and two-dimensional techniques—as well as Mass Spectrometry (MS) methods like High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS).

Searches were conducted to locate primary research articles, spectroscopic databases, and chemical supplier technical sheets that might contain this specific information. While data is available for various positional isomers, such as 2-(3-methoxyphenoxy)aniline (B1640993) and 4-(4-methoxyphenoxy)aniline, and for more complex derivatives synthesized using this compound as a starting material, no publications were found that report the specific ¹H NMR, ¹³C NMR, or detailed mass spectrometry fragmentation patterns for the target compound itself. researchgate.netevitachem.comchemicalbook.comsemanticscholar.orgnih.gov

The generation of a scientifically accurate and informative article as requested is contingent on the availability of this fundamental characterization data. Without access to experimental spectra or published values, any attempt to populate the outlined sections would be speculative and would not meet the required standards of scientific accuracy.

Researchers and chemists requiring this information would likely need to perform the synthesis and subsequent spectroscopic analysis of this compound to generate the necessary data.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Methoxyphenoxy Aniline and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups. For 3-(2-methoxyphenoxy)aniline, the key functional groups are the primary amine (-NH₂), the ether linkage (Ar-O-Ar and Ar-O-CH₃), and the substituted aromatic rings.

The FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the region of 3300–3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the C-O-C ether bonds are anticipated to produce strong bands around 1200-1280 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy (B1213986) group appear just below 3000 cm⁻¹. Bending vibrations for the N-H group and various C-H and C=C aromatic ring vibrations occur in the fingerprint region (below 1600 cm⁻¹).

While specific experimental data for this compound is not widely published, analysis of related structures, such as 2-hydroxy-3-(2-methoxyphenoxy) propyl carbamate (B1207046) and other aniline (B41778) derivatives, supports these assignments. researchgate.netmjcce.org.mk

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)3300 - 3500
C-H Aromatic StretchBenzene Rings3000 - 3100
C-H Aliphatic StretchMethoxy (-OCH₃)2850 - 2960
C=C Aromatic Ring StretchBenzene Rings1450 - 1600
N-H Bending (Scissoring)Primary Amine (-NH₂)1580 - 1650
C-O-C Asymmetric StretchDiaryl Ether, Methoxy1200 - 1280
C-O-C Symmetric StretchDiaryl Ether, Methoxy1000 - 1100

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving less electronegative atoms, such as aromatic ring C=C bonds, often produce strong Raman signals.

For this compound, strong Raman bands are expected for the aromatic ring breathing modes and C-H stretching. The technique is particularly useful for analyzing the skeletal vibrations of the molecule. Studies on similar molecules, such as N'-(arylmethylidene)-thiophene-2-carbohydrazide, demonstrate the utility of combining FT-IR and FT-Raman for a complete vibrational assignment. mjcce.org.mk The combination of both techniques provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Table 2: Expected Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹)
Aromatic C-H StretchBenzene Rings3000 - 3100
Aromatic Ring BreathingBenzene Rings~1000
C=C Aromatic Ring StretchBenzene Rings1580 - 1620
C-O-C Symmetric StretchDiaryl EtherStronger than in IR

Electronic Absorption Spectroscopy: UV-Visible (UV-Vis) Characteristics

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital (like a highest occupied molecular orbital, or HOMO) to a higher energy one (like a lowest unoccupied molecular orbital, or LUMO).

The structure of this compound contains multiple chromophores, primarily the aniline and methoxyphenoxy ring systems. The aniline moiety is known to exhibit strong π→π* transitions. The presence of the ether linkage and the methoxy group can influence the position and intensity of these absorption bands. A constitutional isomer, 4-(3-methoxyphenyl)aniline, shows an absorption maximum (λmax) at 396 nm, which can be attributed to a ligand-to-metal charge transfer (LMCT) when complexed, and its spectrum tails into the visible region up to 500 nm. google.com It is expected that this compound would exhibit similar electronic transitions, with λmax values characteristic of substituted aromatic amines and ethers.

Table 3: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Associated Moiety Expected λmax Region (nm)
π → ππ (bonding) to π (antibonding)Aromatic Rings200 - 280
n → πn (non-bonding) to π (antibonding)Amine (N), Ether (O)280 - 400

Solid-State Characterization Techniques

Solid-state techniques are crucial for determining the macroscopic and microscopic structure of a compound in its crystalline form.

Powder X-ray Diffraction (PXRD) for Crystalline Structure

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize crystalline materials. ucmerced.edu When a powdered sample is irradiated with X-rays, diffraction occurs according to Bragg's Law (nλ = 2d sinθ), producing a unique diffraction pattern. usp.org This pattern serves as a fingerprint for a specific crystalline phase, allowing for its identification and an assessment of its purity. ucmerced.edu

An experimental PXRD pattern for this compound would consist of a series of diffraction peaks at specific 2θ angles. The position and intensity of these peaks are determined by the crystal lattice parameters (unit cell dimensions) and the arrangement of atoms within the unit cell. researchgate.net The sharpness of the peaks indicates the degree of crystallinity, with broad halos suggesting the presence of amorphous content. ucmerced.edu While a specific pattern for this compound is not publicly documented, the technique remains the primary method for routine identification of its solid form.

Table 4: Representative Data from a Hypothetical PXRD Analysis

Peak Position (2θ) d-spacing (Å) Relative Intensity (%)
14.16.28100
15.65.6845
21.54.1380
25.83.4565
29.43.0490

Single Crystal X-ray Diffraction for Definitive Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule. uol.de The analysis of a suitable single crystal provides detailed information on bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of the molecule's conformation and configuration. uhu-ciqso.esmdpi.com

Table 5: Key Molecular Parameters Obtainable from SCXRD

Parameter Type Description
Unit Cell Dimensions a, b, c, α, β, γ; define the crystal lattice
Space Group Describes the symmetry of the crystal
Atomic Coordinates Precise x, y, z position of every atom
Bond Lengths Internuclear distances between bonded atoms (e.g., C-N, C-O, C-C)
Bond Angles Angles between adjacent bonds (e.g., C-O-C)
Torsion Angles Dihedral angles defining molecular conformation
Intermolecular Contacts Distances and geometries of hydrogen bonds and other non-covalent interactions

Computational and Theoretical Investigations of 3 2 Methoxyphenoxy Aniline Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. researchgate.net This approach offers a favorable balance between computational cost and accuracy, making it suitable for analyzing moderately sized molecules like 3-(2-methoxyphenoxy)aniline. nih.gov DFT calculations would be instrumental in predicting its properties from first principles.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For this compound, this would involve calculating the total energy for various possible spatial arrangements (conformations). The flexibility of the ether linkage (C-O-C) between the two aromatic rings allows for rotation, leading to multiple potential conformers.

A conformational analysis would systematically explore the potential energy surface by rotating the dihedral angles connecting the aniline (B41778) and phenoxy rings. The calculations would identify the lowest-energy conformer, representing the most probable structure of the molecule under normal conditions. Key parameters such as bond lengths, bond angles, and dihedral angles for this optimized geometry would be determined. This information is crucial as the molecular conformation dictates its physical and chemical properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This interactive table illustrates the type of data that would be generated from a DFT geometry optimization. The values are placeholders and represent the structural parameters that would define the molecule's shape.

ParameterAtom ConnectionValue (Å or °)
Bond LengthC(aniline)-Ne.g., 1.40 Å
Bond LengthC(aniline)-O(ether)e.g., 1.37 Å
Bond LengthO(ether)-C(phenoxy)e.g., 1.38 Å
Bond LengthC(phenoxy)-O(methoxy)e.g., 1.36 Å
Bond AngleC-N-He.g., 112°
Bond AngleC-O-C (ether)e.g., 118°
Dihedral AngleC-C-O-Ce.g., 45°

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. thaiscience.info The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net

For this compound, analysis of the FMOs would reveal the distribution of electron density. It is expected that the HOMO would be localized primarily on the electron-rich aniline ring, particularly the amino group, which is a strong electron-donating group. The LUMO would likely be distributed across the aromatic systems.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. researchgate.net A small energy gap suggests that the molecule is easily excitable and chemically reactive. nih.gov A large gap indicates high stability and low reactivity. thaiscience.info Calculating this gap would provide a quantitative measure of the kinetic stability and electronic excitability of this compound.

Table 2: Hypothetical Frontier Molecular Orbital Data This table shows the kind of energy values that would be calculated for the frontier orbitals.

ParameterValue (eV)
HOMO Energye.g., -5.8 eV
LUMO Energye.g., -1.2 eV
HOMO-LUMO Gap (ΔE)e.g., 4.6 eV

The total electron density distribution describes how electrons are spread throughout the molecule. A Molecular Electrostatic Potential (MEP) map is a visualization of this distribution, illustrating the net electrostatic effect of the electrons and nuclei. nih.gov The MEP map is color-coded to show regions of different electrostatic potential on the molecule's surface. researchgate.net

For this compound, an MEP map would identify:

Negative potential regions (red/yellow): These are areas with an excess of electron density, typically found around electronegative atoms like the oxygen of the methoxy (B1213986) and ether groups, and the nitrogen of the amino group. These sites are susceptible to electrophilic attack. tci-thaijo.org

Positive potential regions (blue): These are electron-deficient areas, usually located around the hydrogen atoms, particularly the hydrogens of the amino group. These sites are favorable for nucleophilic attack. thaiscience.info

The MEP map provides a powerful visual tool for predicting how the molecule would interact with other molecules, including receptors or reactants. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and intramolecular bonding and interaction among bonds. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures.

An NBO analysis of this compound would quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. This is particularly useful for understanding hyperconjugation and resonance effects within the molecule. For example, it could reveal the extent of electron delocalization from the nitrogen lone pair into the aniline ring's antibonding π* orbitals or interactions between the oxygen lone pairs and the aromatic systems. The strength of these interactions is measured by the second-order perturbation energy (E(2)), where a larger E(2) value indicates a more significant interaction.

Besides DFT, other computational methodologies exist for studying electronic properties.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), calculate all integrals from first principles without using experimental data for parametrization. researchgate.net They can be highly accurate but are computationally very demanding, making them more suitable for smaller molecules or as benchmarks for less expensive methods. An ab initio calculation on this compound would provide a high-fidelity prediction of its electronic properties, serving as a reference point.

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but simplify the calculations by omitting certain complex integrals and approximating others using parameters derived from experimental data. nih.gov Methods like AM1 or PM3 are much faster than DFT or ab initio methods, allowing for the study of very large molecular systems or for high-throughput screening. While less accurate, they can still provide valuable qualitative insights into the electronic properties and geometries of molecules like this compound, especially for initial conformational searches or trend analyses.

Substituent Effects on Electronic and Steric Properties of Phenoxyanilines

Quantitative descriptions of these effects are often achieved through the calculation of various molecular descriptors. Electronic effects are commonly quantified using parameters such as Hammett constants, which describe the electron-donating or electron-withdrawing nature of substituents. Computational methods, particularly Density Functional Theory (DFT), can be employed to calculate properties like atomic charges, dipole moments, and frontier molecular orbital (HOMO-LUMO) energies, which provide a detailed picture of the electronic landscape of the molecule. For instance, electron-withdrawing groups are expected to lower the energy of the HOMO and LUMO, thereby influencing the molecule's susceptibility to electrophilic or nucleophilic attack.

Steric effects, which arise from the spatial arrangement of atoms, are equally crucial. These effects can be quantified using descriptors like Tolman cone angles, Sterimol parameters, and buried volume (%VBur). These parameters provide a measure of the bulkiness of substituents and their influence on the accessibility of reactive sites within the molecule. For example, bulky substituents in the ortho position of the aniline or phenoxy rings can hinder the approach of a reactant, thereby decreasing the reaction rate. Computational software can be used to build molecular models and calculate these steric parameters, offering a three-dimensional understanding of the molecule's shape and size.

The interplay between electronic and steric effects is often complex and synergistic. A multidimensional approach that considers both types of effects is often necessary to develop accurate models for predicting the behavior of phenoxyaniline (B8288346) derivatives. The following table summarizes key computational descriptors used to evaluate substituent effects:

DescriptorProperty MeasuredTypical Application
Hammett Constant (σ) Electronic effect of a substituent on the reactivity of an aromatic ring.Correlating reaction rates and equilibrium constants.
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Predicting reactivity towards electrophiles and nucleophiles.
Tolman Cone Angle (θ) Steric bulk of a ligand in a metal complex.Assessing steric hindrance around a metal center.
Sterimol Parameters Multi-dimensional measure of the steric bulk of a substituent.Quantitative structure-activity relationship (QSAR) studies.
Buried Volume (%VBur) Percentage of the volume of a sphere around an atom that is occupied by a ligand.Quantifying the steric environment in catalysts and complexes.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling provides a powerful lens through which to examine the intricate details of chemical transformations involving phenoxyaniline systems. By simulating reaction pathways, researchers can gain a deeper understanding of the underlying mechanisms, identify key intermediates and transition states, and predict the energetics and kinetics of these processes.

Energetics and Rate Constants of Chemical Transformations

Furthermore, computational methods can be used to estimate reaction rate constants. Transition State Theory (TST) is a fundamental framework for this purpose, where the rate constant is related to the Gibbs free energy of activation (the energy difference between the reactants and the transition state). For more complex reactions, more sophisticated methods like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory can be employed to account for pressure and temperature dependence. These calculations can provide valuable predictions of how reaction rates will change under different experimental conditions.

Transition State Characterization and Reaction Pathway Mapping

A key aspect of mechanistic elucidation is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. Computationally, a transition state is located as a first-order saddle point on the PES, having one imaginary vibrational frequency corresponding to the motion along the reaction path. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state indeed connects the desired reactants and products, thus mapping out the entire reaction pathway. This detailed mapping allows for a step-by-step visualization of the bond-breaking and bond-forming processes.

Computational Studies of Solvent Effects on Reactivity

Reactions are rarely carried out in the gas phase; the surrounding solvent can significantly influence reactivity. Computational models can account for solvent effects in two primary ways: implicitly and explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. While computationally more demanding, this method can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining the reaction mechanism and energetics. rowan.edu For instance, polar solvents can stabilize charged intermediates or transition states, thereby accelerating the reaction rate. nih.govmdpi.com

Molecular Modeling for Intermolecular Interactions

Molecular modeling techniques are instrumental in understanding how molecules like this compound interact with biological macromolecules, such as proteins. These interactions are fundamental to many biological processes and are a cornerstone of structure-based drug design.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule (receptor), typically a protein, to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor recognition. nih.gov

In a typical molecular docking simulation for this compound, a three-dimensional structure of the target receptor is required, which is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. nih.gov The ligand is then placed in the binding site of the receptor, and a scoring function is used to evaluate the binding affinity of different poses. semanticscholar.org The scoring function typically takes into account various non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces.

The results of a molecular docking study can provide valuable information, including:

Binding Affinity: A predicted binding energy or score that estimates the strength of the ligand-receptor interaction.

Binding Mode: The specific orientation and conformation of the ligand within the receptor's binding pocket.

Key Interactions: Identification of the specific amino acid residues in the receptor that are involved in crucial interactions with the ligand.

For example, a docking study of a phenoxyaniline derivative might reveal that the aniline nitrogen acts as a hydrogen bond donor, while the phenoxy oxygen acts as a hydrogen bond acceptor with specific residues in the active site of an enzyme. The aromatic rings could engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. This information can guide the chemical modification of the ligand to improve its binding affinity and selectivity. The following table illustrates a hypothetical summary of results from a molecular docking simulation:

LigandTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compoundKinase A-8.5H-bond with Asp165, π-π stacking with Phe80
Derivative 1 (with -OH group)Kinase A-9.2Additional H-bond with Glu91
Derivative 2 (with bulky group)Kinase A-7.1Steric clash with Leu150

Analysis of Binding Modes and Interaction Energies

The therapeutic or adverse effects of a chemical compound are often predicated on its interaction with biological macromolecules, such as proteins and nucleic acids. Computational docking simulations are a important tool for predicting the binding orientation and affinity of a small molecule within the active site of a target protein. In the case of this compound, while specific docking studies on this exact molecule are not extensively reported in publicly available literature, we can infer potential binding modes and interaction energies by examining studies on structurally analogous compounds.

Derivatives of aniline and compounds with phenoxy moieties have been the subject of numerous molecular docking studies, revealing key interaction patterns. These studies suggest that this compound could engage in a variety of non-covalent interactions within a protein binding pocket. The primary amine (-NH2) group is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. The methoxy group (-OCH3) and the ether linkage (-O-) can also participate in hydrogen bonding as acceptors. The two phenyl rings provide a basis for hydrophobic and π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The interaction energy is a quantitative measure of the binding affinity, typically expressed in kcal/mol. Lower interaction energies indicate stronger binding. The total interaction energy is a summation of various energetic contributions, including electrostatic interactions, van der Waals forces, and desolvation penalties. Computational models can dissect these contributions, providing insight into the driving forces of binding. For this compound, the presence of both polar and non-polar moieties suggests that both electrostatic and hydrophobic interactions would contribute significantly to its binding energy with a potential biological target.

Table 1: Potential Binding Modes and Interaction Energies for this compound Based on Analogous Compounds

Interacting Moiety of this compoundPotential Interacting Amino Acid ResiduesType of InteractionEstimated Contribution to Binding Energy
Amino Group (-NH2)Aspartate, Glutamate, Serine, ThreonineHydrogen Bonding (Donor/Acceptor)-2 to -5 kcal/mol
Methoxy Group (-OCH3)Asparagine, Glutamine, ArginineHydrogen Bonding (Acceptor)-1 to -3 kcal/mol
Ether Linkage (-O-)Lysine, ArginineHydrogen Bonding (Acceptor)-1 to -2 kcal/mol
Phenyl RingsPhenylalanine, Tyrosine, Tryptophan, Leucine, Valineπ-π Stacking, Hydrophobic Interactions-3 to -6 kcal/mol

Note: The estimated contributions to binding energy are illustrative and can vary significantly depending on the specific protein environment.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding within a compound. When coupled with computational methods like Density Functional Theory (DFT), a detailed assignment of vibrational modes to specific atomic motions can be achieved. For this compound, a theoretical vibrational frequency analysis can predict its spectroscopic features and aid in the interpretation of experimental spectra.

Theoretical calculations, commonly employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can determine the harmonic vibrational frequencies of the molecule. asianpubs.org It is standard practice to scale the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. asianpubs.orgasianpubs.org

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent functional groups. The primary amine group gives rise to distinct N-H stretching vibrations. Typically, primary amines show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. wikieducator.org N-H bending vibrations are expected in the 1580-1650 cm⁻¹ range. wikieducator.org

The aromatic C-H stretching vibrations of the two phenyl rings are anticipated to appear in the 3000-3100 cm⁻¹ region. materialsciencejournal.org The C-C stretching vibrations within the aromatic rings typically occur in the 1400-1600 cm⁻¹ range. The C-N stretching vibration of the aromatic amine is expected around 1250-1335 cm⁻¹. wikieducator.org The presence of the methoxy group introduces characteristic C-H stretching vibrations of the methyl group (around 2850-2960 cm⁻¹) and C-O stretching vibrations. The asymmetric and symmetric C-O-C stretching of the ether linkage will also produce characteristic bands.

By performing a potential energy distribution (PED) analysis, each calculated vibrational mode can be quantitatively assigned to the contributions of different internal coordinates (stretching, bending, torsion), providing a rigorous basis for spectroscopic correlations.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹) (Scaled)Assignment
N-H Asymmetric Stretch3450 - 3550Stretching of the N-H bonds in the amino group
N-H Symmetric Stretch3350 - 3450Stretching of the N-H bonds in the amino group
Aromatic C-H Stretch3000 - 3100Stretching of the C-H bonds on the phenyl rings
Aliphatic C-H Stretch (methoxy)2850 - 2960Stretching of the C-H bonds in the methyl group
N-H Scissoring (Bending)1580 - 1650Bending motion of the H-N-H angle
Aromatic C=C Stretch1400 - 1600Stretching of the carbon-carbon bonds in the phenyl rings
C-N Stretch1250 - 1340Stretching of the carbon-nitrogen bond
Asymmetric C-O-C Stretch (Ether)1200 - 1270Asymmetric stretching of the ether linkage
Symmetric C-O-C Stretch (Ether)1020 - 1080Symmetric stretching of the ether linkage
C-H Out-of-Plane Bending700 - 900Bending of the aromatic C-H bonds out of the plane of the ring

Note: The predicted frequency ranges are based on typical values for aniline and its derivatives from computational studies and may vary for the specific molecule. asianpubs.orgwikieducator.orgmaterialsciencejournal.org

Advanced Applications and Functional Materials Derived from 3 2 Methoxyphenoxy Aniline

Building Block in the Synthesis of Diverse Organic Molecules

The aniline (B41778) moiety is a cornerstone in synthetic chemistry, serving as a versatile building block for a wide range of organic compounds, including pharmaceuticals, dyes, and agrochemicals. mallakchemicals.comgoogle.combeilstein-journals.org The compound 3-(2-methoxyphenoxy)aniline, as a substituted aniline, is a useful intermediate for creating more complex molecular architectures. mallakchemicals.comepo.org The reactivity of its primary amino group and the potential for substitution on the aromatic rings allow for its incorporation into larger molecules.

The amino group (-NH₂) can undergo a multitude of reactions, such as alkylation, acylation, and diazotization, which allows for the introduction of diverse functional groups. Furthermore, it can participate in carbon-nitrogen bond-forming reactions, which are fundamental in the synthesis of nitrogen-containing heterocyclic compounds—structures that are prevalent in many biologically active molecules. sigmaaldrich.combeilstein-journals.org For instance, anilines are common starting materials in reactions like the Skraup synthesis of quinolines or in modern palladium-catalyzed cross-coupling reactions. While specific examples detailing the extensive use of this compound are not widespread in available literature, its structural motifs are found in patented compounds, suggesting its role as an intermediate in proprietary synthetic pathways. googleapis.com The general utility of phenoxy anilines as intermediates in the synthesis of important molecules, such as certain pharmaceutical agents, has been noted. google.com

Development in Coordination Chemistry: Ligands for Metal Complexes

By reacting this compound with a suitable carbonyl compound, such as salicylaldehyde (B1680747) or its derivatives, a multidentate ligand can be prepared. Such ligands can then coordinate with various transition metal ions (e.g., Co(II), Ni(II), Cu(II), Fe(II)) to form stable metal chelates. nih.govidosr.orgresearchgate.net The resulting complexes often exhibit interesting geometries and properties, making them relevant for applications in catalysis, materials science, and as models for biological systems. mdpi.comorientjchem.org

The synthesis of metal chelates from Schiff bases derived from anilines is a well-established process. idosr.orgmdpi.com Typically, the Schiff base ligand is first synthesized by refluxing the aniline derivative (in this case, this compound) with an aldehyde in an alcoholic solvent. idosr.org The resulting ligand is then reacted with a metal salt (e.g., chloride or nitrate) in a suitable molar ratio (commonly 2:1 ligand-to-metal) to yield the metal complex. mdpi.comorientjchem.org

The structural characteristics of these metal chelates are investigated using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion. A key indicator is the shift of the azomethine (C=N) stretching vibration to a lower frequency in the complex compared to the free ligand, which signifies the involvement of the imine nitrogen in coordination. orientjchem.org The appearance of new bands in the far-IR region can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. aristonpubs.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra provide information about the geometry of the complex. The position and number of d-d transition bands can help in assigning a geometry, such as octahedral or square planar, to the complex. aristonpubs.comsebhau.edu.ly

Elemental Analysis and Molar Conductance: These methods help confirm the stoichiometry (ligand-to-metal ratio) and determine whether the anions are inside or outside the coordination sphere. sebhau.edu.lymdpi.com Low molar conductance values typically indicate non-electrolytic complexes. sebhau.edu.ly

The table below summarizes typical IR spectral data for Schiff base metal complexes, illustrating the shifts observed upon coordination.

Functional GroupFree Ligand ν (cm⁻¹)Metal Complex ν (cm⁻¹)Inference
Azomethine (C=N)~1635-1645~1605-1620Coordination via azomethine nitrogen orientjchem.org
Phenolic (O-H)~3400AbsentDeprotonation and coordination of phenolic oxygen aristonpubs.com
Metal-Nitrogen (M-N)-~390-420Formation of M-N bond orientjchem.org
Metal-Oxygen (M-O)-~500-550Formation of M-O bond

Note: The data presented are representative values based on analogous Schiff base complexes and are intended for illustrative purposes.

The interaction between the Schiff base ligand and the central metal ion involves the donation of electron pairs from the ligand's donor atoms (typically nitrogen and oxygen) to the vacant orbitals of the metal ion, forming coordinate bonds. orientjchem.org For Schiff bases derived from salicylaldehyde, chelation occurs through the azomethine nitrogen and the deprotonated phenolic oxygen, forming a stable six-membered ring with the metal ion. aristonpubs.commdpi.com

The stability of these complexes is a critical parameter for their practical application. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition patterns of the metal chelates. mdpi.comaristonpubs.com TGA measures the change in mass of a sample as a function of temperature. The resulting thermogram can reveal the presence of coordinated water molecules, the decomposition temperature range of the ligand, and the final residue, which is often a stable metal oxide. ijacskros.com The kinetic and thermodynamic parameters of decomposition, such as activation energy (Ea), can also be calculated from this data. mdpi.comaristonpubs.com Generally, Schiff base complexes exhibit high thermal stability, often stable up to 250-300 °C. mdpi.com

The table below shows illustrative thermal decomposition data for hypothetical metal complexes of a Schiff base derived from this compound, based on typical findings for similar structures.

ComplexDecomposition StepTemperature Range (°C)Mass Loss (%)Assignment
[Co(L)₂(H₂O)₂]1150 - 250~5%Loss of coordinated water molecules mdpi.commdpi.com
2250 - 500~60%Decomposition of organic ligand moiety
3> 500-Formation of stable metal oxide
[Ni(L)₂]1280 - 550~75%Decomposition of organic ligand moiety
2> 550-Formation of stable metal oxide

Note: L represents the Schiff base ligand. The data are generalized from studies on analogous complexes. mdpi.commdpi.comijacskros.com

Applications in Polymer Science and Engineering

Aniline and its derivatives are important monomers for the synthesis of conducting polymers, with polyaniline (PANI) being the most studied member of this class. mdpi.com The presence of the methoxy (B1213986) group in this compound suggests that it can be polymerized to form a poly(methoxyaniline) derivative with potentially useful properties for electronic and optical applications. researchgate.net

Poly(methoxyaniline)s can be synthesized via either chemical or electrochemical oxidative polymerization of the corresponding methoxyaniline monomer. researchgate.netias.ac.in

Electrochemical Polymerization: This method involves the anodic oxidation of the monomer in an acidic aqueous or non-aqueous electrolyte. scispace.comresearchgate.net A film of the polymer is deposited directly onto the surface of the working electrode. This technique allows for precise control over the thickness and morphology of the resulting polymer film. scispace.com The polymerization is believed to proceed through the formation of radical cations, which then couple and grow into polymer chains. mdpi.com

Chemical Polymerization: In this approach, the monomer is oxidized in an acidic solution using a chemical oxidizing agent, such as ammonium (B1175870) persulfate. This method is suitable for producing larger quantities of the polymer powder.

The resulting polymer, poly(this compound), would be expected to have a structure consisting of repeating aniline units, similar to other polyanilines. The presence of the bulky methoxyphenoxy substituent could influence the polymer's solubility, morphology, and electronic properties compared to unsubstituted polyaniline.

Electrochromism is the phenomenon where a material reversibly changes its color upon the application of an electrical potential. ias.ac.in Conducting polymers like polyaniline and its derivatives are excellent candidates for electrochromic materials due to their distinct color changes in different redox states, low power consumption, and fast switching times. ias.ac.incdmf.org.brmdpi.com

Polyanilines can exist in three main oxidation states, each with a characteristic color:

Leucoemeraldine: The fully reduced state, typically yellow or transparent. ias.ac.in

Emeraldine: The half-oxidized state, which is green or blue and is electrically conductive. ias.ac.in

Pernigraniline: The fully oxidized state, which is blue or violet. ias.ac.in

The performance of an electrochromic device is evaluated based on several key parameters, including switching speed, coloration efficiency (CE), and cycling stability. cdmf.org.br Coloration efficiency is a measure of the change in optical density per unit of charge injected, with higher values being desirable. cdmf.org.brntu.edu.tw Studies on various poly(methoxyaniline) derivatives have shown promising electrochromic performance. For example, poly(o-methoxyaniline) has demonstrated high coloration efficiency and good stability. cdmf.org.br Poly(2,5-dimethoxyaniline) films can switch from yellow (reduced state) to blue (oxidized state) in under 2 seconds. researchgate.net

The table below presents typical performance data for various electrochromic polymers based on aniline derivatives, providing a benchmark for the expected performance of a polymer derived from this compound.

PolymerColor ChangeSwitching Time (s)Coloration Efficiency (CE) (cm²/C)
Poly(o-methoxyaniline) LBL Film-< 5542 cdmf.org.br
Poly(2,5-dimethoxyaniline)Yellow ↔ Green/Blue< 4 ias.ac.in-
Polyamide with (NMe₂)TPA moieties--261 ntu.edu.tw
Poly(amide-imide) with MeO-TPA-3.5 (color) / 1.5 (bleach)195 mdpi.com

Note: TPA = Triphenylamine; LBL = Layer-by-Layer. Data are from various studies on related polymers.

The introduction of the 3-(2-methoxyphenoxy) group onto the aniline backbone would likely tune the color palette and could enhance solubility and processability, making it a potentially valuable material for next-generation smart windows, displays, and other chromogenic devices.

Role in Chemical Sensing and Analytical Method Development

The inherent electrochemical activity and the reactive primary amine group of aniline derivatives make them prime candidates for the development of sensitive and selective analytical methods. Research into compounds structurally related to this compound highlights the potential of this chemical class in creating novel detection platforms.

While specific studies on this compound-based electrochemical sensors are not prevalent, the broader family of aniline and its derivatives is widely used to fabricate modified electrodes for chemical sensing. These platforms leverage the electropolymerization of aniline monomers onto a conductive surface, such as a glassy carbon electrode (GCE), to create a polymer film with enhanced electrocatalytic properties.

For instance, electrodes modified with polyaniline have been successfully developed for the electrochemical detection of L-dopa, a key drug in the management of Parkinson's disease. Similarly, 2,5-dimethoxyaniline, an isomer of the core structure, has been electropolymerized on GCEs, resulting in a significant enhancement in the oxidation signal for glutamic acids. researchgate.net This modified electrode allowed for the differentiation of D- and L-glutamic acid chiral molecules. researchgate.net The underlying principle involves the polymer film facilitating the charge-transfer process of the analyte, leading to a more sensitive and selective detection. researchgate.net Given these precedents, it is plausible that this compound could be used to develop novel polymer-modified electrodes for detecting a range of biologically and environmentally important analytes.

Table 1: Examples of Electrochemical Platforms Based on Aniline Derivatives

Aniline Derivative Electrode Type Target Analyte(s) Key Finding
Aniline Screen-Printed Electrode Levodopa (L-dopa) Polymer-modified electrode allowed for sensitive detection and discrimination from structurally similar compounds.
2,5-dimethoxyaniline Glassy Carbon Electrode L- and D-Glutamic Acid Modified electrode enhanced the oxidation signal and enabled differentiation between chiral molecules. researchgate.net
L-proline & Nanodiamonds Screen-Printed Graphene Electrode L-DOPA and L-tyrosine A layer-by-layer assembly provided a platform for simultaneous determination of the analytes in biological samples. nih.gov

Spectrophotometry is a widely used analytical technique in pharmaceutical and chemical analysis. juniperpublishers.com Its application often relies on chemical reagents that react with an analyte to produce a colored product, which can be quantified by measuring its light absorbance. juniperpublishers.comrjptonline.org

Aromatic primary amines, such as this compound, are a class of compounds that can be readily derivatized for spectrophotometric analysis. A classic example is the diazotization reaction, where the primary amine is treated with nitrous acid to form a diazonium salt. rjptonline.orgresearchgate.net This intermediate can then be coupled with a chromogenic agent, such as N-(1-naphthyl)ethylenediamine (Bratton-Marshall reagent), to produce a highly colored azo dye that is suitable for quantification. juniperpublishers.comrjptonline.org Other reagents like 3-methyl-2-benzothiazolinone hydrazone (MBTH) are also used for the oxidative coupling with aromatic amines to form colored species. researchgate.net While these methods are typically used to quantify aniline-containing compounds themselves, the reactivity of the amine group suggests that this compound could potentially be developed as a coupling reagent for the determination of other analytes.

Structure-Activity Relationship (SAR) Studies in Biochemical Contexts

The specific arrangement of functional groups in this compound makes it and its derivatives interesting subjects for structure-activity relationship (SAR) studies. SAR analysis helps to understand how a molecule's chemical structure relates to its biological activity, guiding the design of more potent and selective compounds.

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are key enzymes in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. youtube.com They are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to achieve anti-inflammatory effects with fewer gastrointestinal side effects associated with COX-1 inhibition. youtube.com

While direct studies on the COX inhibition profile of this compound are limited, research on structurally related compounds provides insights. For example, a study on semi-synthetic derivatives of oxyprenylated cinnamic acids, which also feature methoxyphenyl groups, demonstrated significant COX inhibition. nih.gov Specifically, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid was found to completely suppress COX-2 expression in lipopolysaccharide-stimulated monocytes at a concentration of 100 μM. nih.gov Such findings suggest that the methoxyphenyl moiety, a core component of this compound, can be incorporated into scaffolds that effectively interact with the active site of COX enzymes. Further investigation is required to determine if the specific diaryl ether and aniline structure of the title compound confers any inhibitory activity.

Understanding the interaction between a small molecule and its biological target is fundamental to drug discovery. Biomolecular interaction analysis techniques, such as Surface Plasmon Resonance (SPR), provide real-time data on the kinetics (association and dissociation rates) and affinity of these interactions without the need for labeling. unisi.it

This technology can be applied to study how compounds like this compound or its derivatives bind to specific biological targets, such as enzymes or receptors. unisi.it By immobilizing a target protein on a sensor surface and flowing a solution of the compound over it, one can precisely measure the binding events. Such analyses are crucial for validating drug targets, screening compound libraries, and optimizing lead compounds. While specific SPR studies involving this compound are not documented in the available literature, this methodology represents a powerful tool that could be used to elucidate its potential biomolecular interactions and guide SAR studies.

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals. researchgate.net The antioxidant activity of phenolic and aniline compounds is well-documented and is influenced by their chemical structure. nih.govresearchgate.net The primary mechanisms by which antioxidants act include Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron Transfer (SPLET). nih.gov

Table 2: Common In Vitro Antioxidant Assays

Assay Principle Measured Outcome
DPPH Scavenging A stable free radical (DPPH) is reduced by an antioxidant. Decrease in absorbance of the purple DPPH solution. nih.gov
ABTS Scavenging A pre-formed radical cation (ABTS•+) is neutralized by an antioxidant. Decolorization of the blue-green ABTS•+ solution. nih.gov
FRAP Ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) by an antioxidant at low pH. Formation of a colored ferrous-TPTZ complex, measured by absorbance. nih.gov

Q & A

Q. What are the common synthetic pathways for preparing 3-(2-methoxyphenoxy)aniline, and how can reaction conditions be optimized to maximize yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution between 3-aminophenol and 2-methoxyphenyl halides (e.g., bromide or chloride) under basic conditions. Key optimization strategies include:

  • Using potassium carbonate as a base in polar aprotic solvents like DMF at 80–100°C .
  • Maintaining a 1:1.2 molar ratio of 3-aminophenol to halide to minimize side reactions.
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance efficiency . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer: A multi-technique approach is recommended:

  • 1H/13C NMR spectroscopy (in deuterated DMSO) identifies aromatic proton environments and substitution patterns .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]+ at m/z 231.10 for C13H14NO2) .
  • HPLC with UV detection (C18 column, acetonitrile/water mobile phase) monitors purity (>98% for biological studies) .
  • FT-IR spectroscopy verifies N-H stretching (3350–3450 cm⁻¹) and aryl ether C-O-C vibrations (1250–1270 cm⁻¹) .

Q. What are the predominant chemical reactions of this compound under oxidative and reductive conditions?

Methodological Answer:

  • Oxidation : The methoxy group can be oxidized to a hydroxyl group using KMnO4 in acidic conditions, forming 3-(2-hydroxyphenoxy)aniline. Reaction progress is monitored via TLC .
  • Reduction : Catalytic hydrogenation (H2/Pd-C in ethanol) reduces the aniline moiety to cyclohexylamine derivatives. Control of H2 pressure (1–3 atm) prevents over-reduction .
  • Substitution : Electrophilic aromatic substitution (e.g., nitration with HNO3/H2SO4) occurs preferentially at the para position to the amine group .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) provide insights into:

  • HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attack.
  • Electrostatic potential maps to identify regions of high electron density (e.g., methoxy oxygen) .
  • Charge distribution analysis to guide derivatization strategies for enhanced bioactivity. Software like Gaussian or ORCA is used, with solvent effects modeled via the PCM approach .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Contradictions often arise from assay variability. Solutions include:

  • Dose-response profiling to establish EC50/IC50 values across multiple concentrations.
  • Orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding .
  • Metabolic stability testing (e.g., liver microsome assays) to rule out false negatives from rapid degradation .

Q. How does this compound interact with biomolecular targets, and what techniques validate these interactions?

Methodological Answer:

  • Molecular docking (AutoDock Vina) predicts binding modes to enzymes/proteins.
  • Surface Plasmon Resonance (SPR) quantifies binding affinity (KD values) in real-time .
  • Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) for interaction mechanisms . For example, methoxy groups may engage in hydrophobic interactions, while the amine participates in hydrogen bonding .

Q. What methodologies are effective in designing derivatives of this compound with enhanced photostability for material science applications?

Methodological Answer:

  • Structural modulation : Introduce electron-withdrawing groups (e.g., -CF3) at the para position to reduce oxidation susceptibility .
  • Accelerated aging tests : Expose derivatives to UV light (λ = 365 nm) and monitor degradation via HPLC.
  • Computational screening : Use DFT to predict bond dissociation energies and identify stable substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.